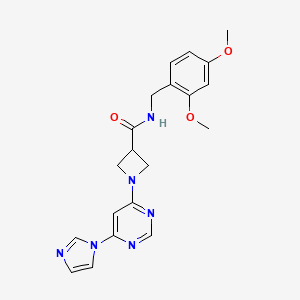
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxybenzyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxybenzyl)azetidine-3-carboxamide, with CAS number 2034230-37-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O3 with a molecular weight of 394.4 g/mol. The structure features an azetidine ring connected to a pyrimidine and imidazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O3 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2034230-37-8 |
Research indicates that this compound may act as an inhibitor for specific protein kinases, which are critical in various signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on c-Jun N-terminal Kinase (JNK), which is implicated in neurodegenerative diseases. The selectivity for JNK3 over other kinases suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against JNK3. For example, a related compound showed an IC50 value of 2.69 nM against JNK3, indicating potent inhibition . The structure-activity relationship (SAR) studies suggest that modifications to the aryl groups enhance potency.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound in a mouse model of Alzheimer's disease. The results indicated that treatment led to reduced levels of neuroinflammation and improved cognitive function, highlighting the potential of targeting JNK pathways .
- Selectivity Profile : A comprehensive kinase profiling study demonstrated that while the compound exhibited high selectivity for JNK3, it also showed mild activity against other kinases such as GSK3β and RIPK3. This selectivity is crucial for minimizing side effects in therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-3-14(17(7-16)29-2)9-22-20(27)15-10-26(11-15)19-8-18(23-12-24-19)25-6-5-21-13-25/h3-8,12-13,15H,9-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALXXIITCKYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













